N-(furan-2-ylmethyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve identifying the functional groups present in the molecule and discussing their properties.
Synthesis Analysis
This would involve outlining a possible synthetic route to the compound, taking into consideration the reactivity of the different functional groups.Molecular Structure Analysis
This would involve discussing the 3D structure of the molecule, including aspects such as stereochemistry.Chemical Reactions Analysis
This would involve discussing the types of chemical reactions the compound might undergo, based on its functional groups.Physical And Chemical Properties Analysis
This would involve discussing properties such as solubility, melting point, boiling point, etc.Scientific Research Applications
Antifungal Effects
The synthesis of heterocyclic compounds, including those structurally related to N-(furan-2-ylmethyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, has demonstrated significant antifungal activity. Compounds synthesized in these studies were found to be as effective as ketoconazole against several fungi species, indicating their potential as antifungal agents (Kaplancıklı et al., 2013).
Antifibrotic and Anticancer Activity
Another study highlighted the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives, showcasing their potential in addressing fibrosis and cancer. Certain derivatives were identified as promising candidates for further testing, with some showing similar effects to Pirfenidone, a known antifibrotic drug, without scavenging superoxide radicals (Kaminskyy et al., 2016).
Anticancer Agents
Research into N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has also provided insights into their potential as anticancer agents. The synthesized compounds were evaluated for cytotoxic activity against various cancer cell lines, showing promising results in comparison to doxorubicin, a standard reference drug (Mohammadi-Farani et al., 2014).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, as well as appropriate safety precautions.
Future Directions
This would involve discussing potential future research directions, such as possible applications of the compound.
Please note that without specific information on the compound , this is a very general guide and the specifics could vary greatly. If you have access to research databases, you might be able to find more information on this compound. Alternatively, consulting with a chemist or a chemical database could provide more insights.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-27-14-6-4-13(5-7-14)8-9-20-17(26)22-18-23-24-19(30-18)29-12-16(25)21-11-15-3-2-10-28-15/h2-7,10H,8-9,11-12H2,1H3,(H,21,25)(H2,20,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIITVJVIBTUZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.